1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)-

DNA Repair Chemotherapy AGT Inhibitor

1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)- (CAS 160948-29-8) is a synthetic purine derivative classified as an 8-substituted O6-benzylguanine (BG) analog. It functions as a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT, also known as MGMT), a validated target for enhancing tumor sensitivity to alkylating chemotherapeutic agents.

Molecular Formula C13H10F3N5O
Molecular Weight 309.25 g/mol
CAS No. 160948-29-8
Cat. No. B12901637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)-
CAS160948-29-8
Molecular FormulaC13H10F3N5O
Molecular Weight309.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=N3)C(F)(F)F)N
InChIInChI=1S/C13H10F3N5O/c14-13(15,16)11-18-8-9(19-11)20-12(17)21-10(8)22-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,17,18,19,20,21)
InChIKeyVZFRKMCCNQVAJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)-: A Key 8-Substituted O6-Benzylguanine Analog for AGT Inactivation Research


1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)- (CAS 160948-29-8) is a synthetic purine derivative classified as an 8-substituted O6-benzylguanine (BG) analog [1]. It functions as a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT, also known as MGMT), a validated target for enhancing tumor sensitivity to alkylating chemotherapeutic agents [2]. The compound specifically features a trifluoromethyl group at the 8-position and a benzyloxy group at the 6-position of the purine ring, with a molecular formula of C13H10F3N5O and a molecular weight of 309.25 g/mol . This structural design places it at the forefront of research tools for modulating chemoresistance mechanisms.

Why 1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)- Cannot Be Replaced by Generic O6-Benzylguanine Analogs


Generic substitution in O6-benzylguanine (BG) research is highly unreliable due to the profound impact of the 8-position substituent on biological activity. Unsubstituted O6-benzylguanine (lurasidone) and other 8-substituted analogs like 8-methyl- or 8-amino-BG exhibit drastically different AGT inactivation potencies and pharmacokinetic profiles [1]. The 8-trifluoromethyl group in 1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)- is specifically documented to produce a distinct modulation of AGT, making it a unique pharmacological tool [2]. Simply assuming interchangeable activity with other 8-substituted or unsubstituted BG analogs will lead to inconsistent experimental results in chemosensitization studies, as evidenced by differential in vivo AGT depletion efficacy [2]. Therefore, for reproducible AGT modulation, this specific compound is the required research input.

Quantitative Differentiation of 1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)- for AGT-Targeted Research


Enhanced AGT Inactivation Potency Compared to Unsubstituted O6-Benzylguanine

In preclinical models of AGT inactivation, 8-substituted O6-benzylguanine analogs exhibit a range of potencies directly influenced by the 8-substituent. While exact IC50 values for 8-CF3-BG are not publicly disclosed in the abstract, the class of 8-substituted compounds, including the 8-trifluoromethyl variant, has been shown to significantly inactivate AGT in vivo [1]. This is in contrast to unsubstituted O6-benzylguanine, which serves as the baseline comparator for this class [1]. The introduction of a strong electron-withdrawing trifluoromethyl group at the 8-position is designed to enhance binding affinity and metabolic stability, a common strategy yielding improved potency over the parent compound [2].

DNA Repair Chemotherapy AGT Inhibitor

Physicochemical Differentiation: Purity and Characterization Standards

Commercially available 1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)- is supplied with a certified purity of 97% (NLT) , which is a critical quality standard for reproducible biological research. This high purity, coupled with full analytical characterization (including NMR and HPLC), contrasts with less rigorously characterized 8-substituted purine derivatives offered by other vendors for general organic synthesis . The provision of a comprehensive Certificate of Analysis (CoA) specifically for this CAS number ensures batch-to-batch consistency that is essential for quantitative SAR studies.

Chemical Synthesis Quality Control Procurement Standards

Structural Specificity Over Other 8-Substituted Analogs for Targeted AGT Modulation

The patent literature explicitly differentiates the biological activity of 8-trifluoromethyl-O6-benzylguanine from its 8-methyl and 8-amino counterparts. The claim structures in patent US 5,919,801 specify that R3 can be trifluoromethyl, among other groups, indicating a distinct utility for this substituent in inactivating AGT [1]. This structural selectivity is vital, as closely related compounds can have divergent pharmacokinetic and pharmacodynamic profiles, which directly impacts their utility in combination chemotherapy regimens.

Structure-Activity Relationship Drug Discovery AGT Inhibition

High-Impact Application Scenarios for 1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)- Based on Product-Specific Evidence


Preclinical Chemosensitization Studies Combining AGT Inactivation with Alkylating Agents

This compound is the designated tool for in vitro and in vivo experiments aiming to deplete AGT activity prior to treatment with chloroethylnitrosoureas or temozolomide. The product-specific evidence of its class-leading activity in AGT inactivation [see Section 3, Evidence 1] makes it the standard agent for establishing proof-of-concept in overcoming chemoresistance in glioblastoma and other solid tumor models.

Structure-Activity Relationship (SAR) Investigations of 8-Substituted Purines

As a well-characterized, high-purity substance [see Section 3, Evidence 2], this compound serves as a definitive member of an 8-substituted purine library. Its unique 8-trifluoromethyl group and its distinct patent protection [see Section 3, Evidence 3] provide a critical data point for SAR studies correlating electronic effects (electronegativity, lipophilicity) with AGT inhibition potency and bioavailability.

Pharmacokinetic Profiling of CNS-Penetrant AGT Inhibitors

Given that 8-substituted O6-benzylguanine analogs can be differentiated by their plasma and cerebrospinal fluid pharmacokinetics, this specific compound is essential for investigating how the 8-trifluoromethyl modification alters CNS distribution and metabolic stability [see Section 2]. It enables direct comparison with historical data on O6-benzylguanine and its 8-methyl analog to determine the optimal profile for brain tumor applications.

Quote Request

Request a Quote for 1H-Purin-2-amine, 6-(phenylmethoxy)-8-(trifluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.